
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: is an organic compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol . It is a white crystalline solid that is soluble in alcohols and ketones, and slightly soluble in water . This compound is known for its stability under normal conditions and is commonly used in organic synthesis to create compounds with specific functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 4-amino-tetrahydrothiophene . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or manganese dioxide in an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese dioxide.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism by which cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
1,1-Dioxide-3-hydroxy-tetrahydrothiophene: Similar structure but lacks the amino group.
4-Hydroxy-3-aminosulfolane: Another sulfone derivative with similar functional groups.
Uniqueness: cis-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of both amino and hydroxyl groups on the tetrahydrothiophene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H18N2O6S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-amino-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/2C4H9NO3S/c2*5-3-1-9(7,8)2-4(3)6/h2*3-4,6H,1-2,5H2 |
InChI Key |
DHFFSHFQYHKWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N.C1C(C(CS1(=O)=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



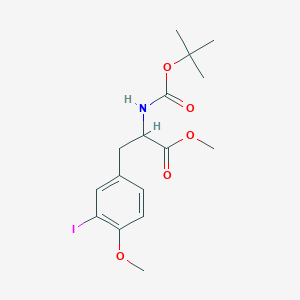
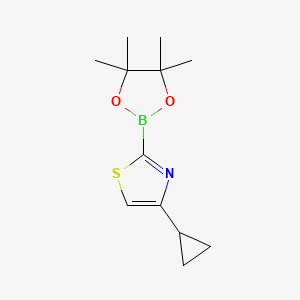
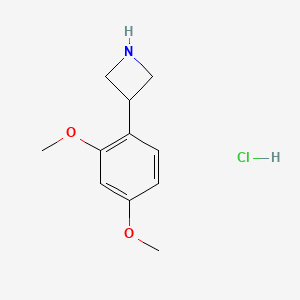
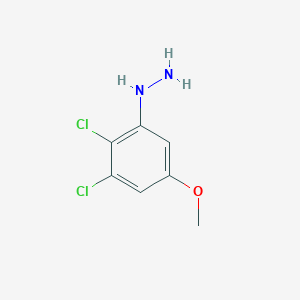

![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
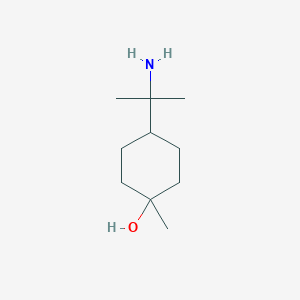

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)
